BCN-E-BCN

描述

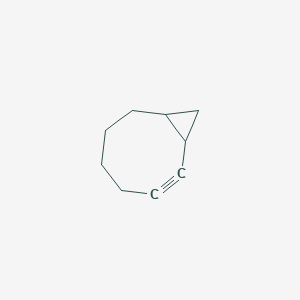

Structure

3D Structure

属性

IUPAC Name |

bicyclo[6.1.0]non-2-yne |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12/c1-2-4-6-9-7-8(9)5-3-1/h8-9H,1-3,5,7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBTXYHVTBXDKLE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2CC2C#CC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

120.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism and Application of BCN-E-BCN for Sulfenic Acid Detection

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of BCN-E-BCN, a bifunctional chemical probe designed for the selective detection and identification of protein sulfenylation, a critical post-translational modification involved in redox signaling. We will delve into its mechanism of action, provide detailed experimental protocols, and present key quantitative data for its application in research and development.

Introduction: The Challenge of Detecting Protein Sulfenylation

The reversible oxidation of cysteine residues to sulfenic acid (SOH) is a key event in cellular signaling, regulating protein function in response to reactive oxygen species (ROS).[1] However, the transient and reactive nature of sulfenic acid makes its detection challenging. Traditional probes, such as dimedone, often suffer from slow reaction kinetics, limiting their effectiveness in capturing these fleeting modifications within a dynamic cellular environment.[1][2] this compound was developed to overcome these limitations, offering a more rapid and versatile tool for the study of the sulfenome.

The this compound Probe: Structure and Mechanism of Action

This compound is a cell-permeable molecule consisting of two bicyclo[6.1.0]nonyne (BCN) moieties linked by an ethylenediamine-derived spacer. Its mechanism of action is a two-step process designed for high selectivity and efficient detection:

Step 1: Trapping of Sulfenic Acid: One of the strained BCN rings reacts rapidly and selectively with a protein sulfenic acid through a pericyclic ene-type reaction. This forms a stable covalent bond, effectively "trapping" the modified protein.[2] This reaction is highly specific for sulfenic acid, showing no reactivity with other cysteine oxidation states like free thiols, sulfinic acids, or sulfonic acids.[1][2]

Step 2: Bioorthogonal Ligation: The second BCN group remains available for a subsequent bioorthogonal "click" reaction. This is typically a copper-free strain-promoted alkyne-azide cycloaddition (SPAAC) with an azide-tagged reporter molecule. This reporter can be a biotin (B1667282) tag for enrichment and western blot analysis, or a fluorophore for direct visualization by microscopy.

Below is a diagram illustrating the sequential mechanism of this compound.

References

The BCN-E-BCN Probe: A Technical Guide to Detecting Cysteine Sulfenic Acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of the bifunctional probe, BCN-E-BCN, for the sensitive and rapid detection of cysteine sulfenic acid, a critical post-translational modification involved in redox signaling and various disease states. This document provides a comprehensive overview of the probe's mechanism, detailed experimental protocols, and a summary of its quantitative advantages over traditional methods.

Introduction: The Challenge of Detecting Cysteine Sulfenic Acid

The reversible oxidation of cysteine residues to sulfenic acid (Cys-SOH) is a key event in cellular signaling pathways mediated by reactive oxygen species (ROS).[1][2] This transient modification can alter protein function, localization, and activity, and has been implicated in diseases such as cancer and neurodegeneration.[1][2] However, the inherent instability and high reactivity of sulfenic acids make their detection and characterization challenging.[1][2]

Traditional methods for detecting sulfenic acids often rely on dimedone-based probes. While specific, these probes suffer from slow reaction kinetics, which can lead to an underestimation of sulfenylation as the modification is reversed or further oxidized within the cell.[1] To overcome this limitation, the bicyclo[6.1.0]nonyne (BCN)-based probe, this compound, was developed. This novel reagent offers significantly faster reaction rates, enabling more efficient and sensitive trapping of sulfenylated proteins in both in vitro and cellular contexts.[1]

The this compound Probe: Mechanism of Action

This compound is a symmetrical, cell-permeable molecule consisting of two BCN moieties linked by a short ethylenediamine-derived linker.[1][2] Its detection strategy is a two-step process:

-

Ene-Type Reaction: One of the strained alkyne groups of this compound undergoes a rapid and highly selective pericyclic ene-type reaction with the cysteine sulfenic acid, forming a stable cyclooctenyl sulfoxide (B87167) adduct.[1] This reaction is significantly faster than the nucleophilic addition of dimedone.[1]

-

Copper-Free Click Chemistry: The second, unreacted BCN group serves as a handle for bioorthogonal ligation. It can be readily and specifically labeled with an azide-containing reporter molecule (e.g., azide-PEG3-biotin, fluorescent azides) via a strain-promoted azide-alkyne cycloaddition (SPAAC) reaction.[1] This "click chemistry" step allows for the visualization, enrichment, and identification of the sulfenylated proteins.[1]

The following diagram illustrates the logical relationship of the this compound detection mechanism:

Caption: Logical workflow of this compound for sulfenic acid detection.

Quantitative Data

The primary advantage of BCN-based probes over dimedone is their superior reaction kinetics. This allows for more efficient trapping of the transient sulfenic acid modification before it is further metabolized.

| Parameter | BCN-based Probe (BCN-OH) | Dimedone-based Probe | Fold Increase | Reference |

| Second-Order Rate Constant (k) | ~28.7 ± 0.6 M⁻¹·s⁻¹ | ~0.05 M⁻¹·s⁻¹ | >500x | [3] |

| General Rate Comparison | >100x faster | - | >100x | [4][5] |

| Reaction | Isolated Yield | Reference |

| BCN with thermally generated cysteine-derived sulfenic acid | 84% | [4][5] |

| BCN with Fries acid (a stable sulfenic acid) | 99% | [4][5] |

Experimental Protocols

The following are detailed methodologies for the synthesis of this compound and its application in detecting protein sulfenylation.

Synthesis of endo-BCN-E-BCN

The synthesis of this compound is a multi-step process that begins with the cyclopropanation of 1,5-cyclooctadiene.[1] A detailed, step-by-step protocol can be found in "Synthesis and Use of the Bifunctional Sulfenic Acid Probe this compound for In Vitro and Cell-Based Assays of Protein Oxidation".[1] The final two steps to generate the endo-BCN-E-BCN probe are outlined below.[1]

-

Activation of endo-BCN-OH: The alcohol group of endo-BCN-OH is converted to a carbonate with a p-nitrophenoxy leaving group.

-

Dimerization: One equivalent of ethylenediamine (B42938) is reacted with two equivalents of the activated BCN electrophile to yield the final this compound probe.[1]

In Vitro Detection of Protein Sulfenylation

This protocol describes the detection of sulfenic acid on a purified recombinant protein, using cofilin as an example.[1]

Caption: Experimental workflow for in vitro detection of protein sulfenylation.

Detailed Steps:

-

Protein Preparation: Prepare solutions of wild-type and a cysteine-deficient mutant of the protein of interest (e.g., cofilin) in a suitable buffer.

-

Induction of Oxidation: Treat the protein samples with varying concentrations of hydrogen peroxide (H₂O₂) to induce sulfenic acid formation. Include a no-H₂O₂ control.

-

This compound Labeling: Add this compound to the protein samples and incubate to allow for the ene-type reaction.

-

Click Chemistry: Add an azide-tagged reporter, such as azide-PEG3-biotin, to the samples and incubate to allow for the SPAAC reaction.

-

Sample Preparation for Gel Electrophoresis: Quench the reaction and prepare the samples for SDS-PAGE.

-

Western Blotting: Transfer the proteins to a membrane and probe with fluorescently-labeled streptavidin to detect the biotinylated proteins.

Detection of Protein Sulfenylation in Live Cells

This protocol outlines the procedure for labeling sulfenylated proteins directly within intact cells.[1]

Caption: Experimental workflow for live-cell labeling of sulfenylated proteins.

Detailed Steps:

-

Cell Culture: Plate and culture cells to the desired confluency.

-

Induction of Oxidative Stress: Treat the cells with H₂O₂ to stimulate the production of endogenous ROS and induce protein sulfenylation.

-

Live Cell Labeling: Incubate the cells with the cell-permeable this compound probe.

-

Cell Lysis: Harvest and lyse the cells in a buffer containing protease inhibitors.

-

Click Chemistry on Lysate: Add azide-PEG3-biotin to the cell lysate and incubate.

-

Western Blot Analysis: Proceed with SDS-PAGE and Western blotting as described in the in vitro protocol to visualize the biotinylated (sulfenylated) proteins.

Signaling Pathway Context: Cysteine Oxidation

The detection of cysteine sulfenic acid is critical for understanding its role in redox signaling. The following diagram illustrates the central role of sulfenic acid in the cascade of cysteine oxidation states.

Caption: Cysteine oxidation states and the role of this compound.

Applications in Drug Development

The ability to accurately and sensitively detect protein sulfenylation has significant implications for drug development:

-

Target Validation: Identifying proteins that undergo sulfenylation in disease states can uncover novel drug targets.

-

Mechanism of Action Studies: this compound can be used to determine if a drug candidate modulates redox signaling pathways by altering the sulfenylation status of its target or downstream effectors.

-

Pharmacodynamic Biomarkers: The level of sulfenylation of specific proteins could serve as a biomarker to assess drug efficacy and target engagement in preclinical and clinical studies.

-

Toxicity Screening: Aberrant protein sulfenylation can be an indicator of oxidative stress-related drug toxicity.

Conclusion

The this compound probe represents a significant advancement in the study of cysteine sulfenic acid modifications. Its rapid reaction kinetics and bioorthogonal handle provide a powerful tool for researchers to capture this transient post-translational modification with high sensitivity and specificity. The detailed protocols and quantitative data presented in this guide offer a comprehensive resource for the implementation of this technology in academic research and drug discovery, paving the way for a deeper understanding of the role of redox signaling in health and disease.

References

- 1. Synthesis and Use of the Bifunctional Sulfenic Acid Probe BCN‐E‐BCN for In Vitro and Cell‐Based Assays of Protein Oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Use of the Bifunctional Sulfenic Acid Probe this compound for In Vitro and Cell-Based Assays of Protein Oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Oxidation-Induced “One-Pot” Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Strained Cycloalkynes as New Protein Sulfenic Acid Traps - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Protein Sulfenylation Probes

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Protein Sulfenylation in Redox Signaling

Protein S-sulfenylation is a reversible post-translational modification involving the oxidation of a cysteine thiol group to a sulfenic acid (-SOH).[1][2] This transient modification plays a pivotal role in cellular signaling pathways by acting as a molecular switch that can alter a protein's function, localization, and interaction with other molecules.[2][3][4] The formation of sulfenic acid is often the initial step in a cascade of cysteine oxidation states, and its presence is a hallmark of redox-based regulation in response to reactive oxygen species (ROS) like hydrogen peroxide (H₂O₂).[1][2][5] Given its transient nature, the detection and characterization of protein sulfenylation have historically been challenging.[1] However, the development of specialized chemical probes has revolutionized our ability to study this critical modification, providing invaluable tools for researchers in basic science and drug development.[6][7] This guide provides a comprehensive overview of the core concepts, methodologies, and applications of protein sulfenylation probes.

Core Concepts: Mechanisms of Sulfenylation Probes

The majority of protein sulfenylation probes are designed to selectively react with the nucleophilic sulfenic acid moiety, forming a stable covalent bond that allows for subsequent detection and enrichment. The most widely used probes are based on a dimedone scaffold or a benzothiazine core.

Dimedone-Based Probes: These probes, such as DCP-Bio1 and DYn-2, utilize a 1,3-dicarbonyl functionality that specifically targets and reacts with sulfenic acids.[6][8] The reaction involves a Michael-type addition of the sulfenic acid to the enolate of the dimedone derivative, resulting in a stable thioether linkage.[9] These probes are often functionalized with a reporter tag, such as biotin (B1667282) for affinity purification or a fluorescent dye for imaging, or with a "clickable" chemical handle (e.g., an alkyne or azide) for bioorthogonal ligation to a reporter molecule.[6][10]

Benzothiazine-Based Probes (BTD): This class of probes offers an alternative chemistry for trapping sulfenic acids.[1][11] The benzothiazine probe (BTD) reacts with sulfenic acids to form a stable sulfonamide. This reaction is reported to have a faster reaction rate compared to dimedone-based probes, which can be advantageous for capturing highly transient sulfenylation events.[11]

Below is a diagram illustrating the general mechanism of a dimedone-based probe.

References

- 1. Proteome-wide analysis of cysteine S-sulfenylation using a benzothiazine-based probe - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Oxidative stress-mediated protein sulfenylation in human diseases: Past, present, and future - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Protein sulfenic acids in redox signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Oxidative stress-mediated protein sulfenylation in human diseases: Past, present, and future - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Use of Dimedone-Based Chemical Probes for Sulfenic Acid Detection: Evaluation of Conditions Affecting Probe Incorporation into Redox-Sensitive Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Use of dimedone-based chemical probes for sulfenic acid detection methods to visualize and identify labeled proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Chemical Biology Approaches to Study Protein Cysteine Sulfenylation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. caymanchem.com [caymanchem.com]

- 11. researchgate.net [researchgate.net]

BCN-E-BCN: A Technical Guide to Studying Reactive Oxygen Species-Mediated Protein Oxidation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Reactive oxygen species (ROS) are key signaling molecules involved in a myriad of physiological and pathological processes. Their high reactivity and transient nature, however, pose significant challenges to their detection and study. A critical consequence of ROS activity is the oxidative modification of proteins, particularly the reversible oxidation of cysteine residues to sulfenic acid. This post-translational modification can profoundly alter protein function, localization, and activity. This technical guide provides an in-depth overview of BCN-E-BCN, a novel bifunctional probe for the specific detection and analysis of protein sulfenylation, a direct marker of ROS activity. We will delve into its mechanism of action, provide detailed experimental protocols for its application, and present quantitative data to guide its effective use in research and drug development.

Introduction to this compound as a Tool for ROS Research

The study of reactive oxygen species (ROS) is fundamental to understanding a wide range of biological phenomena, from cell signaling to the pathogenesis of diseases like cancer and neurodegeneration.[1][2] A primary mechanism by which ROS exert their effects is through the post-translational modification of proteins. One such modification is the oxidation of cysteine thiol groups to the highly labile sulfenic acid.[1][2] The transient nature of this modification makes its detection challenging.

To address this, the bifunctional, cell-permeable reagent this compound was developed.[1][2] This probe consists of two bicyclo[6.1.0]nonyne (BCN) moieties linked by an ethylenediamine-derived spacer.[1][2] Its unique structure allows for the selective tagging of sulfenylated proteins. One BCN group reacts specifically with the sulfenic acid, while the other remains available for copper-free click chemistry with azide-tagged reporter molecules, enabling detection and enrichment.[1][2]

Mechanism of Action

The utility of this compound lies in its two-step labeling process, which allows for the sensitive and specific detection of protein sulfenylation.

Quantitative Data for Experimental Design

The following table summarizes key quantitative parameters for the use of this compound in experimental settings. This data is compiled from established protocols and provides a starting point for optimizing experiments in your specific system.

| Parameter | In Vitro (Recombinant Protein) | In Cellulo (Live Cells) | Notes |

| This compound Concentration | 25 µM[2] | 100 µM | Optimal concentration may vary depending on cell type and experimental conditions. A concentration titration is recommended. |

| Incubation Time | 20 minutes at room temperature[2] | 1 hour at 37°C | Incubation times can be adjusted based on the kinetics of ROS production in the experimental system. |

| Comparison Probe | 1 mM Dimedone[2] | N/A | Dimedone is a classic, less sensitive probe for sulfenic acid detection.[2] |

| Azide-Reporter Concentration | 100 µM Azide-PEG3-Biotin | 100 µM Azide-PEG3-Biotin | For downstream applications such as Western blotting or mass spectrometry. |

| Click Chemistry Reaction Time | 1 hour at room temperature | 1 hour at room temperature |

Detailed Experimental Protocols

In Vitro Labeling of Recombinant Protein

This protocol is adapted from methods used for labeling recombinant cofilin and can be modified for other purified proteins.[2]

Materials:

-

Purified recombinant protein

-

Hydrogen peroxide (H₂O₂)

-

This compound stock solution

-

Dimedone stock solution

-

Azide-PEG3-Biotin

-

Reaction buffer (e.g., PBS)

-

LDS sample buffer with 2-mercaptoethanol

Procedure:

-

Induce Oxidation: Incubate the purified recombinant protein with a suitable concentration of H₂O₂ to induce cysteine sulfenylation. The optimal H₂O₂ concentration and incubation time should be determined empirically.

-

Probe Labeling:

-

Incubation: Incubate the reactions at room temperature for 20 minutes.[2]

-

Sample Preparation for Western Blotting (Dimedone): For dimedone-labeled samples, add boiling buffer (1x LDS with 10% 2-mercaptoethanol) and heat at 95°C for 5 minutes.[2] Proceed to Western blotting.

-

Click Chemistry (this compound): To the this compound labeled samples, add Azide-PEG3-Biotin to a final concentration of 100 µM.

-

Incubation: Incubate at room temperature for 1 hour to allow for the click reaction to proceed.

-

Western Blotting: Analyze the samples by Western blotting using streptavidin conjugated to a fluorescent dye to detect the biotinylated proteins.

Labeling of Sulfenylated Proteins in Live Cells

This protocol outlines the procedure for labeling proteins with this compound in a cellular context.[2]

Materials:

-

Cultured cells

-

Cell culture medium

-

Stimulus for inducing ROS (e.g., H₂O₂, growth factors)

-

This compound stock solution

-

Lysis buffer

-

Azide-PEG3-Biotin

Procedure:

-

Cell Culture and Treatment: Culture cells to the desired confluency. Treat the cells with the appropriate stimulus to induce ROS production and subsequent protein sulfenylation.

-

Probe Labeling: Add this compound to the cell culture medium to a final concentration of 100 µM.

-

Incubation: Incubate the cells at 37°C for 1 hour.

-

Cell Lysis: Wash the cells with PBS and lyse them using a suitable lysis buffer.

-

Click Chemistry: To the cell lysate, add Azide-PEG3-Biotin to a final concentration of 100 µM.

-

Incubation: Incubate the lysate at room temperature for 1 hour.

-

Downstream Analysis: The labeled proteins in the lysate can now be analyzed by various techniques, including Western blotting (for specific proteins) or enriched using streptavidin beads for mass spectrometry-based proteomics to identify the full spectrum of sulfenylated proteins.

Application in Signaling Pathway Analysis and Drug Development

This compound is a powerful tool for elucidating the role of ROS in various signaling pathways. For instance, it has been used to study the oxidation of Src kinases and its impact on redox signaling, as well as to investigate how protein oxidation influences endoplasmic reticulum (ER) stress responses.[2]

In the context of drug development, this compound can be employed to:

-

Screen for compounds that modulate ROS production: By measuring changes in protein sulfenylation, the efficacy of antioxidant or pro-oxidant compounds can be assessed.

-

Identify off-target effects of drugs: Unintended induction of oxidative stress by drug candidates can be detected through increased protein sulfenylation.

-

Elucidate mechanisms of drug action: If a drug's therapeutic effect is mediated by ROS, this compound can help identify the specific protein targets of this oxidative signaling.

Conclusion

This compound represents a significant advancement in the toolkit for studying ROS biology. Its ability to specifically and covalently label the transient sulfenic acid modification provides a powerful handle for the detection, identification, and quantification of oxidized proteins. The detailed protocols and quantitative data presented in this guide offer a solid foundation for researchers, scientists, and drug development professionals to effectively integrate this innovative tool into their workflows, ultimately leading to a deeper understanding of the multifaceted roles of ROS in health and disease.

References

- 1. Synthesis and Use of the Bifunctional Sulfenic Acid Probe this compound for In Vitro and Cell-Based Assays of Protein Oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and Use of the Bifunctional Sulfenic Acid Probe BCN‐E‐BCN for In Vitro and Cell‐Based Assays of Protein Oxidation - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Exploring Post-Translational Modifications with BCN-E-BCN

An in-depth technical guide on exploring post-translational modifications with BCN-E-BCN is presented below, tailored for researchers, scientists, and drug development professionals. This guide details the core principles of this compound, its application in studying protein sulfenylation, quantitative data on its reactivity, detailed experimental protocols, and visualizations of workflows and relevant biological pathways.

Introduction

Post-translational modifications (PTMs) are pivotal in regulating protein function and cellular signaling. Among these, the oxidation of cysteine residues to sulfenic acid (S-sulfenylation) is a critical PTM that responds to reactive oxygen species (ROS) and modulates a wide array of cellular processes. However, the labile nature of sulfenic acid makes its detection challenging.

To address this, the bifunctional, cell-permeable probe This compound has been developed. It consists of two bicyclo[6.1.0]nonyne (BCN) moieties connected by an ethylenediamine (B42938) linker.[1] This probe enables the selective tagging and subsequent analysis of sulfenylated proteins both in vitro and in living cells.[1] One of the strained BCN alkynes undergoes a rapid and selective ene-type reaction with the sulfenic acid group on a protein. The second BCN group remains available for a highly efficient, copper-free strain-promoted azide-alkyne cycloaddition (SPAAC) or "click" reaction with an azide-functionalized reporter tag, such as biotin (B1667282) for enrichment or a fluorophore for imaging.[1][2]

Core Principles and Workflow

The use of this compound for studying protein sulfenylation follows a two-step chemical biology workflow:

-

Labeling: The first BCN ring of the probe selectively "traps" the transient sulfenic acid modification on a cysteine residue, forming a stable alkenyl sulfoxide (B87167) linkage.[2] This reaction is significantly faster than traditional methods using dimedone-based probes.[2][3][4][5]

-

Detection/Enrichment: The second, unreacted BCN ring serves as a bioorthogonal handle. It can be covalently linked to any azide-containing molecule, such as Azide-PEG3-Biotin. This allows for the subsequent detection of the tagged protein via western blotting (using streptavidin-HRP) or its enrichment for mass spectrometry-based proteomic analysis (using streptavidin beads).[2]

Quantitative Data

The efficiency of BCN-based probes is rooted in their rapid reaction kinetics compared to other sulfenic acid traps and the high efficiency of the subsequent SPAAC reaction.

Table 1: Comparative Reactivity of Sulfenic Acid Probes

| Probe Type | Target | Relative Reaction Rate | Key Advantage |

|---|---|---|---|

| Bicyclo[6.1.0]nonyne (BCN) | Protein Sulfenic Acid | >100-fold faster than dimedone | Enables kinetic competition with physiological processes, capturing transient modifications.[3][4][5] |

| Dimedone | Protein Sulfenic Acid | Baseline | Slower reaction rates may lead to underdetection of labile sulfenic acids.[2] |

Table 2: Second-Order Rate Constants for the Bioorthogonal Ligation Step (SPAAC)

| Reactants | Rate Constant (k₂, M⁻¹s⁻¹) | Reaction Type |

|---|

| BCN + Tetrazole (Photoclick) | 11,400 - 39,200 | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |

Note: The rate constants for the SPAAC reaction can vary based on the specific azide (B81097) partner used. The tetrazole reaction shown is exceptionally fast; reactions with standard alkyl azides are also highly efficient but may have different kinetics.

Experimental Protocols

The following are detailed protocols for the use of this compound, adapted from established methodologies.[1][2]

Protocol 1: Labeling of Sulfenylated Proteins in Live Cells

This protocol describes the treatment of live cells to label endogenously produced sulfenylated proteins.

-

Cell Culture: Grow cells to a high confluency in an appropriate culture vessel.

-

Induction of Oxidation (Optional): To induce protein sulfenylation, treat cells with an oxidant like H₂O₂ (e.g., 100 µM for 10-15 minutes). This step should be optimized for the specific cell line and experimental question.

-

This compound Labeling: Add this compound directly to the culture medium to a final concentration of 25-100 µM. Incubate at 37°C for 30-60 minutes. Note: Cytotoxicity should be assessed, and incubation times optimized to maximize labeling while maintaining cell viability.[2]

-

Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the cleared lysate using a standard assay (e.g., BCA).

-

Click Reaction: To the cell lysate, add an azide-functionalized reporter (e.g., Azide-PEG3-Biotin) to a final concentration of 1 mM.

-

Incubation: Incubate the reaction mixture for 1 hour at room temperature on a tube rotator.[2]

-

Protein Precipitation: Add three volumes of ice-cold acetone (B3395972) to the sample, vortex briefly, and incubate at -80°C for 1 hour (or -20°C overnight) to precipitate the proteins.[2]

-

Pelleting and Washing: Centrifuge at 16,000 x g for 10 minutes at 4°C. Carefully remove the supernatant and allow the pellet to air-dry for 5-10 minutes to evaporate excess acetone.[2]

-

Downstream Analysis: Resuspend the pellet in an appropriate buffer (e.g., LDS sample buffer for Western blotting) for analysis.

Protocol 2: In Vitro Labeling of Recombinant Protein

This protocol is for labeling a purified recombinant protein after inducing its oxidation.

-

Protein Preparation: Prepare the purified recombinant protein in a suitable buffer (e.g., PBS). A typical concentration is ~1 mg/mL.

-

Induction of Oxidation: Add H₂O₂ to a final concentration of 1-5 mM and incubate for 15-30 minutes at room temperature.

-

Removal of Excess Oxidant: Remove residual H₂O₂ using a desalting column or by adding catalase.

-

This compound Labeling: Add this compound to the protein solution to a final concentration of 25 µM and incubate for 20 minutes at room temperature.[2]

-

Click Reaction: Add Azide-PEG3-Biotin to a final concentration of 1 mM.[2]

-

Incubation: Incubate for 1 hour at room temperature on a rotator.[2]

-

Sample Preparation: The labeled protein can be precipitated with acetone (as in Protocol 1, steps 8-9) or directly prepared for analysis by adding sample loading buffer for SDS-PAGE.

Mandatory Visualizations

Diagram 1: Experimental Workflow

Caption: Workflow for detecting and identifying sulfenylated proteins.

Diagram 2: Application in a Signaling Pathway

Caption: this compound can identify redox-regulated signaling components.

References

- 1. Synthesis and Use of the Bifunctional Sulfenic Acid Probe this compound for In Vitro and Cell-Based Assays of Protein Oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and Use of the Bifunctional Sulfenic Acid Probe BCN‐E‐BCN for In Vitro and Cell‐Based Assays of Protein Oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Strained Cycloalkynes as New Protein Sulfenic Acid Traps - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

The Application of BCN-E-BCN in Neurodegeneration Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neurodegenerative diseases such as Alzheimer's, Parkinson's, Huntington's, and Amyotrophic Lateral Sclerosis (ALS) are characterized by the progressive loss of neuronal structure and function. A growing body of evidence implicates oxidative stress as a key contributor to the pathology of these devastating conditions. The reversible oxidation of cysteine residues in proteins to sulfenic acid is a critical post-translational modification that can occur under conditions of oxidative stress, altering protein function and cellular signaling. BCN-E-BCN is a novel, cell-permeable bifunctional reagent designed for the specific detection of sulfenylated proteins. This technical guide provides an in-depth overview of this compound, its mechanism of action, and its potential applications in advancing our understanding of the role of protein sulfenylation in neurodegeneration. Detailed experimental protocols and data presentation strategies are provided to facilitate the integration of this powerful chemical probe into neurodegeneration research and drug development workflows.

Introduction: Oxidative Stress and Protein Sulfenylation in Neurodegeneration

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the capacity of antioxidant defense mechanisms, is a well-established factor in the pathogenesis of numerous neurodegenerative diseases.[1][2] ROS can lead to oxidative damage of cellular macromolecules, including lipids, nucleic acids, and proteins, thereby disrupting cellular homeostasis and contributing to neuronal cell death.[3]

One of the key reversible oxidative post-translational modifications is the conversion of cysteine thiol groups to sulfenic acid (Cys-SOH).[1] This modification can act as a molecular switch, modulating protein function, localization, and interaction with other proteins.[2] The transient and reactive nature of sulfenic acid makes its detection challenging. The development of specific and sensitive chemical probes is therefore crucial for elucidating the "sulfenylome" and its role in disease.

This compound (bis(((1R,8S,9s)-bicyclo[6.1.0]non-4-yn-9-yl)methyl) ethane-1,2-diyldicarbamate) is a bifunctional probe that enables the detection of sulfenylated proteins in vitro and in living cells. Its unique structure allows for a two-step "click chemistry" approach for the visualization and identification of proteins containing this oxidative modification.

This compound: Structure and Mechanism of Action

This compound is a symmetrical molecule containing two bicyclo[6.1.0]nonyne (BCN) moieties linked by an ethylenediamine-derived spacer. The strained alkyne within the BCN group is highly reactive towards sulfenic acids.

The detection of sulfenylated proteins using this compound involves a two-step process:

-

Labeling: The cell-permeable this compound enters the cell and one of its BCN groups reacts specifically with a protein sulfenic acid, forming a stable covalent bond.

-

Ligation: The second, unreacted BCN group is then available for a copper-free strain-promoted alkyne-azide cycloaddition (SPAAC) reaction. This "click chemistry" step allows for the attachment of a reporter molecule, such as biotin (B1667282) for affinity purification and subsequent mass spectrometry, or a fluorophore for visualization by microscopy or in-gel fluorescence.[1]

Data Presentation

While specific quantitative data for the use of this compound in neurodegenerative disease models is not yet widely published, the following tables provide a template for how such data could be structured and presented. These examples are based on a hypothetical study investigating protein sulfenylation in a neuroblastoma cell line (e.g., SH-SY5Y) treated with an oxidative stressor relevant to neurodegeneration, such as hydrogen peroxide (H₂O₂) or rotenone.

Table 1: Quantification of Total Protein Sulfenylation. This table illustrates how to present data on the overall levels of protein sulfenylation in response to an oxidative challenge, as might be determined by dot blot or in-gel fluorescence analysis.

| Cell Line | Treatment | Concentration (µM) | Duration (hr) | Normalized Sulfenylation Signal (Arbitrary Units) | p-value |

| SH-SY5Y | Vehicle | - | 4 | 1.00 ± 0.12 | - |

| SH-SY5Y | H₂O₂ | 100 | 4 | 2.54 ± 0.31 | <0.01 |

| SH-SY5Y | Rotenone | 10 | 4 | 1.89 ± 0.25 | <0.05 |

Table 2: Identification of Sulfenylated Proteins by Mass Spectrometry. This table provides a template for presenting proteins identified by mass spectrometry following enrichment with this compound and biotin-azide pulldown.

| Protein Name | Gene Symbol | UniProt ID | Fold Change (Treated/Control) | Function | Putative Role in Neurodegeneration |

| Peroxiredoxin-2 | PRDX2 | P32119 | 3.1 | Antioxidant enzyme | Protection against oxidative stress |

| Alpha-synuclein | SNCA | P37840 | 2.5 | Synaptic vesicle trafficking | Aggregation in Parkinson's disease |

| Parkin | PARK7 | Q99497 | 2.2 | Redox-sensitive chaperone | Mutations linked to Parkinson's disease |

| GAPDH | GAPDH | P04406 | 1.9 | Glycolysis | Implicated in apoptosis and AD |

Experimental Protocols

The following are detailed methodologies for the use of this compound, adapted from established protocols for cell-based assays.[1] These can be modified for specific neurodegenerative disease models.

General Workflow for this compound Labeling in Cultured Neuronal Cells

Protocol for this compound Labeling in Live Neuronal Cells

Materials:

-

Neuronal cell line (e.g., SH-SY5Y, differentiated) or primary neurons

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Oxidative stress-inducing agent (e.g., H₂O₂)

-

This compound stock solution (in DMSO)

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Azide-PEG3-Biotin or a fluorescent azide (B81097)

-

Reagents for downstream analysis (e.g., SDS-PAGE, western blot, mass spectrometry)

Procedure:

-

Cell Culture and Treatment:

-

Plate neuronal cells at an appropriate density and allow them to adhere and differentiate if necessary.

-

Treat cells with the desired concentration of an oxidative stress-inducing agent or vehicle control for the specified duration.

-

-

This compound Labeling:

-

Following treatment, add this compound to the cell culture medium to a final concentration of 25-100 µM.

-

Incubate for 1-2 hours at 37°C.

-

-

Cell Lysis:

-

Wash the cells twice with ice-cold PBS.

-

Lyse the cells in ice-cold lysis buffer.

-

Clarify the lysate by centrifugation to remove cellular debris.

-

-

Click Chemistry Reaction:

-

To the cleared lysate, add Azide-PEG3-Biotin to a final concentration of 100 µM or a fluorescent azide at the manufacturer's recommended concentration.

-

Incubate at room temperature for 1-2 hours with gentle rotation.

-

-

Downstream Analysis:

-

For Western Blotting: Add SDS-PAGE sample buffer to the lysate, boil, and proceed with gel electrophoresis and transfer. Detect biotinylated proteins using streptavidin-HRP.

-

For Mass Spectrometry: Proceed with affinity purification of biotinylated proteins using streptavidin-conjugated beads, followed by on-bead digestion and LC-MS/MS analysis.

-

Signaling Pathways and Logical Relationships

Protein sulfenylation can impact a multitude of signaling pathways relevant to neurodegeneration. The diagram below illustrates a hypothetical signaling cascade where oxidative stress leads to the sulfenylation of key proteins, which could be investigated using this compound.

Conclusion and Future Directions

The chemical probe this compound offers a promising tool for the investigation of protein sulfenylation in the context of neurodegenerative diseases. Its cell permeability and bifunctional nature allow for the robust detection and identification of sulfenylated proteins in complex biological systems. While the direct application of this compound in specific neurodegenerative disease models is an emerging area of research, the foundational protocols and conceptual frameworks presented in this guide provide a solid starting point for researchers and drug development professionals.

Future studies employing this compound in animal models of Alzheimer's, Parkinson's, and other neurodegenerative diseases will be instrumental in elucidating the specific proteins that are sulfenylated and how this modification contributes to disease progression. Such studies have the potential to uncover novel biomarkers for early disease detection and identify new therapeutic targets aimed at modulating oxidative stress and its downstream consequences in the brain.

References

- 1. Synthesis and Use of the Bifunctional Sulfenic Acid Probe BCN‐E‐BCN for In Vitro and Cell‐Based Assays of Protein Oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Use of the Bifunctional Sulfenic Acid Probe this compound for In Vitro and Cell-Based Assays of Protein Oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

BCN-E-BCN: A Bifunctional Probe for Illuminating Redox Signaling in Cancer Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The study of reversible cysteine sulfenylation, a key post-translational modification in redox-regulated signaling pathways, has been significantly advanced by the development of specialized chemical probes. Among these, BCN-E-BCN, a cell-permeable bifunctional reagent, has emerged as a powerful tool for the detection and analysis of sulfenylated proteins within the complex cellular environment of cancer. This technical guide provides a comprehensive overview of this compound's mechanism, its application in cancer research, detailed experimental protocols, and its role in elucidating critical signaling pathways.

Core Principles of this compound in Detecting Protein Sulfenylation

This compound is engineered with two bicyclo[6.1.0]nonyne (BCN) moieties linked by a short ethylenediamine-derived bridge.[1] This unique structure underpins its utility in a two-step "click chemistry" approach to label and identify sulfenylated proteins.

The primary mechanism involves the high reactivity of one of the strained BCN rings with the sulfenic acid group (-SOH) on a cysteine residue. This reaction forms a stable, covalent bond, effectively "tagging" the modified protein. The second BCN group remains available for a subsequent copper-free click reaction with an azide-modified reporter molecule. This reporter can be a fluorophore for imaging, biotin (B1667282) for affinity purification and western blotting, or other tags for various downstream applications.[1]

The significance of this compound lies in its ability to specifically and efficiently label the transient and highly reactive sulfenic acid modification, enabling its detection and the identification of the proteins that are regulated by redox signaling.[1] In the context of cancer, where reactive oxygen species (ROS) are known to play a dual role in both promoting and suppressing tumor growth, understanding which proteins are sulfenylated is crucial for deciphering the intricate signaling networks that govern cancer cell behavior.

Quantitative Analysis of Protein Sulfenylation

While comprehensive quantitative proteomics studies specifically utilizing this compound to generate large-scale, publicly available datasets are still emerging, the application of similar chemical probes has demonstrated the potential for quantitative analysis of protein sulfenylation in cancer cells. The following table represents a hypothetical dataset, illustrating the type of quantitative results that can be obtained through mass spectrometry-based analysis following enrichment of sulfenylated peptides using a BCN-based probe. This data could, for example, compare the relative abundance of sulfenylated peptides between a cancer cell line and a non-cancerous control, or a cancer cell line before and after treatment with a ROS-inducing agent.

| Protein | UniProt ID | Peptide Sequence | Cysteine Position | Fold Change (Cancer vs. Control) | Function in Cancer |

| Peroxiredoxin-1 | Q06830 | VCPAGWNAEK | C52 | +2.8 | Antioxidant, Redox signaling |

| Protein disulfide-isomerase | P07237 | YGCATCEK | C397 | +2.1 | Protein folding, ER stress |

| Src kinase | P12931 | WCKIADFGLAR | C277 | +3.5 | Cell proliferation, Invasion |

| GAPDH | P04406 | VLPALCEK | C152 | +1.9 | Glycolysis, Apoptosis |

| Actin, cytoplasmic 1 | P60709 | YPIEHGIVTCDWDDMEK | C285 | +1.5 | Cytoskeleton, Cell motility |

Table 1: Representative Quantitative Data of Protein Sulfenylation. This table illustrates hypothetical quantitative proteomics data that could be generated using a this compound-based approach to compare the fold change in sulfenylation of specific cysteine residues in proteins from cancer cells relative to control cells.

Key Experimental Protocols

The following are detailed methodologies for the application of this compound in cancer research, based on established protocols.[1]

Protocol 1: In Situ Labeling of Sulfenylated Proteins in Live Cancer Cells

-

Cell Culture: Plate cancer cells of interest (e.g., MDA-MB-231) on appropriate culture plates and grow to 70-80% confluency.

-

Induction of Oxidative Stress (Optional): Treat cells with a ROS-inducing agent (e.g., 100 µM H₂O₂) for a specified time (e.g., 15-30 minutes) to increase protein sulfenylation. Include an untreated control.

-

This compound Labeling:

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Dilute the stock solution in pre-warmed, serum-free cell culture medium to a final concentration of 100 µM.

-

Remove the culture medium from the cells and add the this compound-containing medium.

-

Incubate the cells for 1 hour at 37°C in a humidified incubator.

-

-

Cell Lysis:

-

Wash the cells twice with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells, transfer the lysate to a microcentrifuge tube, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the protein extract.

-

-

Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

Protocol 2: Western Blotting Detection of this compound Labeled Proteins

-

Click Chemistry Reaction:

-

To 50 µg of protein lysate from Protocol 1, add azide-PEG3-biotin to a final concentration of 100 µM.

-

Incubate the reaction mixture for 1 hour at room temperature with gentle shaking.

-

-

Protein Precipitation: Precipitate the protein by adding four volumes of ice-cold acetone (B3395972) and incubating at -20°C for 30 minutes. Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the protein.

-

Sample Preparation for SDS-PAGE:

-

Carefully remove the acetone and air-dry the protein pellet.

-

Resuspend the pellet in 1X Laemmli sample buffer containing a reducing agent (e.g., β-mercaptoethanol or DTT).

-

Boil the samples at 95-100°C for 5-10 minutes.

-

-

SDS-PAGE and Western Blotting:

-

Separate the proteins by SDS-PAGE on a suitable polyacrylamide gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a streptavidin-HRP conjugate (or a fluorescently tagged streptavidin) diluted in blocking buffer for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Detect the biotinylated proteins using an appropriate chemiluminescent or fluorescent detection system.

-

Protocol 3: Fluorescence Microscopy Visualization of Sulfenylated Proteins

-

Cell Seeding and Treatment: Seed cancer cells on glass coverslips in a multi-well plate. Treat with a ROS-inducing agent and label with this compound as described in Protocol 1.

-

Cell Fixation and Permeabilization:

-

Wash the cells twice with PBS.

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.

-

-

Click Chemistry Reaction:

-

Wash the cells three times with PBS.

-

Prepare a click reaction cocktail containing an azide-conjugated fluorophore (e.g., Alexa Fluor 488 azide) in PBS.

-

Incubate the cells with the click reaction cocktail for 1 hour at room temperature in the dark.

-

-

Staining and Mounting:

-

Wash the cells three times with PBS.

-

Counterstain the nuclei with DAPI for 5 minutes.

-

Wash the cells twice with PBS.

-

Mount the coverslips onto microscope slides using an anti-fade mounting medium.

-

-

Imaging: Visualize the subcellular localization of sulfenylated proteins using a fluorescence or confocal microscope.

Visualizing Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the signaling pathways and experimental workflows where this compound is a critical tool.

Contribution of this compound to Elucidating Cancer-Relevant Signaling

This compound is instrumental in dissecting the role of redox signaling in cancer. One of the key pathways investigated using this and similar probes is the activation of Src kinase.[2] Src is a non-receptor tyrosine kinase that, when activated, promotes cell proliferation, survival, invasion, and angiogenesis – all hallmarks of cancer.

Under conditions of oxidative stress, which are common in the tumor microenvironment, ROS can directly modify cysteine residues on Src kinase. Specifically, the sulfenylation of cysteines 185 and 277 has been shown to induce a conformational change in Src, leading to its activation through autophosphorylation at tyrosine 416.[2] This redox-mediated activation of Src can then trigger downstream signaling cascades involving FAK, PI3K/Akt, and STAT3, ultimately driving cancer progression.

This compound allows researchers to directly detect the sulfenylation of Src in cancer cells, providing a crucial link between oxidative stress and the activation of this oncogenic kinase. By enabling the visualization and identification of sulfenylated Src, this compound helps to validate this activation mechanism and provides a tool to screen for potential therapeutic interventions that could disrupt this process.

References

The Use of BCN-E-BCN in Molecular Biology: A Technical Guide to a Powerful Bifunctional Probe

For Researchers, Scientists, and Drug Development Professionals

Abstract

The detection of transient post-translational modifications, such as protein sulfenylation (S-OH), is a significant challenge in the study of redox biology and its implications in cellular signaling, disease progression, and drug development. The labile nature of the sulfenic acid moiety necessitates rapid and specific capture to enable its characterization. BCN-E-BCN, a cell-permeable, bifunctional probe, has emerged as a superior tool for this purpose. It consists of two bicyclo[6.1.0]nonyne (BCN) rings linked by an ethylenediamine (B42938) bridge. This structure allows for a two-step detection process: a rapid, bioorthogonal ene-type reaction with sulfenic acids, followed by a copper-free click reaction with an azide-functionalized reporter molecule for visualization and enrichment. This guide provides an in-depth overview of the core principles, experimental protocols, and quantitative data associated with the use of this compound in molecular biology.

Core Principles of this compound in Sulfenic Acid Detection

The utility of this compound lies in its bifunctional nature and the bioorthogonal reactions it employs. One of the BCN moieties reacts selectively and rapidly with a protein sulfenic acid, forming a stable covalent bond. The second BCN moiety remains available for a subsequent strain-promoted alkyne-azide cycloaddition (SPAAC) reaction with a reporter molecule, such as a fluorophore or biotin (B1667282), that has been tagged with an azide (B81097) group. This two-step process allows for the specific labeling and subsequent detection or enrichment of sulfenylated proteins.

The key advantages of this compound over traditional probes like dimedone include its significantly faster reaction kinetics, which minimizes the loss of the transient sulfenic acid modification, and its cell permeability, enabling the study of protein oxidation in living cells.[1]

Quantitative Data

The efficiency of this compound as a sulfenic acid probe is supported by quantitative data on its synthesis and reactivity.

Table 1: Synthesis Yields of BCN and its Diastereomers

| Synthesis Step/Product | Number of Steps | Overall Yield | Diastereomer Ratio (exo:endo) | Reference |

| Bicyclo[6.1.0]nonyne (BCN) | 4 | 61% | ~5:3 | [2] |

Table 2: Reaction Kinetics of BCN Derivatives with Sulfenic Acids and Azides

| Reactants | Reaction Type | Second-Order Rate Constant (k₂) | Solvent/Buffer | Reference |

| BCN Derivative + Protein Sulfenic Acid | Ene-type reaction | ~12 M⁻¹s⁻¹ | 50:50 Acetonitrile:Ammonium Bicarbonate | [3] |

| BCN Derivative + C165A AhpC-SOH | Ene-type reaction | 13.3 M⁻¹s⁻¹ | Not specified | [4] |

| BCN Derivative + C165A AhpC-SOH | Ene-type reaction | 16.7 M⁻¹s⁻¹ | Not specified | [4] |

| Dimedone + Protein Sulfenic Acid | Michael addition | 0.05 M⁻¹s⁻¹ | Not specified | [3] |

| exo-BCN + Benzyl Azide | SPAAC | 0.19 M⁻¹s⁻¹ | CD₃CN/D₂O (1:2) | [5] |

| endo-BCN + Benzyl Azide | SPAAC | 0.29 M⁻¹s⁻¹ | CD₃CN/D₂O (1:2) | [5] |

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound. The following are key experimental protocols.

Synthesis of endo-BCN-E-BCN

The synthesis of this compound is a multi-step process that begins with the copper-mediated cyclopropanation of 1,5-cyclooctadiene.[1][6] This is followed by the synthesis of the endo- and exo-bicyclononyne isomers. The endo-BCN is then typically used for the final synthesis of this compound. The process involves converting the alcohol of endo-BCN to a carbonate with a p-nitrophenoxy leaving group. Subsequently, two equivalents of this activated BCN are reacted with one equivalent of ethylenediamine to yield the final this compound product.

Labeling of Sulfenylated Proteins in Live Cells

-

Cell Culture and Treatment: Plate and culture cells to the desired confluency. Treat cells with an oxidizing agent (e.g., H₂O₂) to induce protein sulfenylation, including an untreated control.

-

This compound Labeling: Add this compound to the cell culture medium to a final concentration of 25 µM. Incubate for 20 minutes at room temperature.[1]

-

Cell Lysis: After incubation, wash the cells with PBS and lyse them using a suitable lysis buffer containing protease inhibitors.

-

Click Chemistry Reaction: To the cell lysate, add an azide-tagged reporter molecule (e.g., azide-PEG3-biotin) to a final concentration of 1 mM. Incubate for 1 hour at room temperature with rotation.[1]

-

Protein Precipitation: Precipitate the proteins by adding three volumes of chilled acetone (B3395972) and incubating at -80°C for 1 hour.[1]

-

Sample Preparation for Analysis: Centrifuge to pellet the proteins, remove the supernatant, and resuspend the pellet in an appropriate buffer for downstream analysis (e.g., SDS-PAGE and western blotting).[1]

Western Blotting for Detection of this compound Labeled Proteins

-

SDS-PAGE: Separate the protein samples on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: If a biotin reporter was used, incubate the membrane with a streptavidin-conjugated secondary antibody (e.g., streptavidin-HRP). If a FLAG-tag or other epitope was used, incubate with the corresponding primary antibody overnight at 4°C.

-

Secondary Antibody Incubation: If a primary antibody was used, wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Mandatory Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key processes involved in the use of this compound.

Caption: this compound labeling and detection of protein sulfenylation.

Caption: Experimental workflow for this compound labeling in live cells.

Caption: Logical relationship of this compound synthesis and application.

Conclusion

This compound represents a significant advancement in the field of redox biology, providing a robust and efficient method for the detection of protein sulfenylation. Its superior reaction kinetics and cell permeability overcome many of the limitations of previous probes. The detailed protocols and quantitative data presented in this guide offer a comprehensive resource for researchers, scientists, and drug development professionals seeking to utilize this powerful tool in their studies of protein oxidation and its role in cellular processes and disease. The continued application of this compound is expected to further elucidate the complex roles of sulfenic acid modifications in biological systems.

References

- 1. researchgate.net [researchgate.net]

- 2. Automated Optimization of a Multistep, Multiphase Continuous Flow Process for Pharmaceutical Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and Use of the Bifunctional Sulfenic Acid Probe this compound for In Vitro and Cell-Based Assays of Protein Oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Hyperoxidation of Peroxiredoxins 2 and 3: RATE CONSTANTS FOR THE REACTIONS OF THE SULFENIC ACID OF THE PEROXIDATIC CYSTEINE - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sulfenic acid chemistry, detection and cellular lifetime - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Use of the Bifunctional Sulfenic Acid Probe BCN‐E‐BCN for In Vitro and Cell‐Based Assays of Protein Oxidation - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for BCN-E-BCN: A Bifunctional Probe for Live-Cell Labeling of Protein Sulfenylation

Audience: Researchers, scientists, and drug development professionals.

Introduction

Protein S-sulfenylation, the reversible oxidation of cysteine residues to sulfenic acid (R-SOH), is a critical post-translational modification involved in redox signaling and the regulation of protein function. The transient nature of this modification makes its detection in living systems challenging. The BCN-E-BCN probe is a cell-permeable, bifunctional reagent designed for the specific and sensitive detection of sulfenylated proteins in live cells. This probe consists of two bicyclo[6.1.0]nonyne (BCN) moieties linked by an ethylenediamine-derived spacer. One BCN group reacts rapidly and selectively with sulfenic acids via an ene-type reaction. The second, unreacted BCN group is then available for bioorthogonal ligation with an azide-functionalized reporter molecule, such as a fluorescent dye or biotin, through copper-free strain-promoted alkyne-azide cycloaddition (SPAAC). This two-step labeling strategy enables the visualization and identification of sulfenylated proteins in their native cellular environment.

Chemical Reaction

The this compound probe first reacts with a protein sulfenic acid. The remaining BCN group is then available for a copper-free click chemistry reaction with an azide-tagged reporter molecule (e.g., a fluorophore or biotin).

Caption: this compound labeling mechanism.

Quantitative Data Summary

The following table summarizes key quantitative parameters of the this compound probe and its reactivity. This data is essential for designing and optimizing live-cell labeling experiments.

| Parameter | Value | Cell Type/Conditions | Reference |

| Second-Order Rate Constant (BCN with model sulfenic acid) | ~12 M⁻¹s⁻¹ | Acetonitrile:Ammonium Bicarbonate Buffer (50:50) | [1] |

| Second-Order Rate Constant (Dimedone with model sulfenic acid) | 0.05 M⁻¹s⁻¹ | Aqueous Buffer | [1] |

| This compound Cell Permeability | Reported as cell-permeable | Mammalian cells | [2] |

| BCN Compound Cytotoxicity | Generally low at working concentrations, but should be empirically determined for each cell line and experiment. | Varies by cell line | [3] |

| Recommended this compound Concentration (Western Blot) | 100 µM - 1 mM | Varies by cell line | See Protocol 1 |

| Recommended this compound Concentration (Live-Cell Imaging) | 10 - 100 µM (optimization required) | Varies by cell line | See Protocol 2 |

| Recommended Azide-Fluorophore Concentration (Live-Cell Imaging) | 1 - 10 µM (optimization required) | Varies by cell line | See Protocol 2 |

Experimental Protocols

Protocol 1: Detection of Protein Sulfenylation in Cell Lysates by Western Blotting

This protocol describes the labeling of sulfenylated proteins in live cells with this compound, followed by cell lysis and detection of labeled proteins via click chemistry with an azide-biotin conjugate and subsequent Western blotting.

Materials:

-

Cells of interest cultured in appropriate media

-

This compound probe (stock solution in DMSO)

-

Phosphate-Buffered Saline (PBS)

-

Lysis Buffer (e.g., RIPA buffer with protease inhibitors)

-

Azide-PEG3-Biotin (stock solution in DMSO)

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membrane

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Streptavidin-HRP conjugate

-

Enhanced Chemiluminescence (ECL) substrate

-

Western blot imaging system

Procedure:

-

Cell Culture and Treatment: Plate cells to the desired confluency. Treat cells with stimuli (e.g., H₂O₂) to induce oxidative stress and protein sulfenylation, if required. Include an untreated control.

-

This compound Labeling: a. Remove the culture medium and wash the cells once with pre-warmed PBS. b. Add fresh, serum-free medium containing the desired concentration of this compound (e.g., 100 µM to 1 mM). Incubate for 30-60 minutes at 37°C. Note: The optimal concentration and incubation time should be determined empirically.

-

Cell Lysis: a. Remove the labeling medium and wash the cells twice with ice-cold PBS. b. Lyse the cells by adding ice-cold lysis buffer. Scrape the cells and collect the lysate. c. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. d. Collect the supernatant and determine the protein concentration using a BCA assay.

-

Copper-Free Click Chemistry: a. To a defined amount of protein lysate (e.g., 50 µg), add Azide-PEG3-Biotin to a final concentration of 100 µM. b. Incubate the reaction for 1 hour at room temperature with gentle shaking.

-

Western Blotting: a. Prepare the protein samples for SDS-PAGE by adding loading buffer and boiling. b. Separate the proteins by SDS-PAGE and transfer them to a membrane. c. Block the membrane for 1 hour at room temperature. d. Incubate the membrane with Streptavidin-HRP (diluted in blocking buffer) for 1 hour at room temperature. e. Wash the membrane three times with TBST. f. Add ECL substrate and visualize the biotinylated proteins using an imaging system.

Caption: Western blot workflow.

Protocol 2: Live-Cell Imaging of Protein Sulfenylation

This protocol provides a general guideline for the fluorescent labeling of sulfenylated proteins in live cells using this compound and an azide-functionalized fluorophore. Note: This protocol requires optimization for each cell line and experimental setup.

Materials:

-

Cells of interest cultured on glass-bottom dishes or chamber slides

-

This compound probe (stock solution in DMSO)

-

Azide-functionalized fluorescent dye (e.g., Alexa Fluor 488 Azide, Cy5 Azide; stock solution in DMSO)

-

Live-cell imaging medium (e.g., FluoroBrite DMEM)

-

PBS or HBSS

-

Fluorescence microscope equipped with a live-cell imaging chamber (37°C, 5% CO₂)

Procedure:

-

Cell Culture and Treatment: Plate cells on imaging-compatible dishes. If inducing oxidative stress, treat the cells with the desired agent prior to labeling.

-

This compound Labeling: a. Replace the culture medium with pre-warmed, serum-free live-cell imaging medium containing this compound (e.g., 10-100 µM). b. Incubate for 30-60 minutes at 37°C. Note: Test a range of concentrations and incubation times to find the optimal balance between labeling efficiency and cell health.

-

Washing: Gently wash the cells 2-3 times with pre-warmed PBS or live-cell imaging medium to remove excess this compound.

-

Fluorescent Labeling (Click Chemistry): a. Add pre-warmed live-cell imaging medium containing the azide-fluorophore (e.g., 1-10 µM). b. Incubate for 15-30 minutes at 37°C, protected from light. Note: The optimal dye concentration and incubation time should be minimized to reduce background and phototoxicity.

-

Washing and Imaging: a. Gently wash the cells 2-3 times with pre-warmed live-cell imaging medium. b. Add fresh live-cell imaging medium to the cells. c. Image the cells immediately using the appropriate filter sets for the chosen fluorophore. Acquire images from both treated and control cells using identical settings.

Signaling Pathways

Protein sulfenylation is a key regulatory mechanism in various signaling pathways, particularly those responsive to oxidative stress. The this compound probe can be used to investigate the role of this modification in pathways such as:

-

EGFR Signaling: Reactive oxygen species (ROS) generated downstream of Epidermal Growth Factor Receptor (EGFR) activation can lead to the sulfenylation of proteins in the signaling cascade, including EGFR itself, thereby modulating its kinase activity.

-

Src Kinase Signaling: The activity of Src family kinases is regulated by their redox state. Oxidative stress can lead to the sulfenylation of specific cysteine residues, impacting their function in cell adhesion, growth, and differentiation.

-

ER Stress Response: The accumulation of unfolded proteins in the endoplasmic reticulum (ER) can lead to the production of ROS and subsequent sulfenylation of ER-resident proteins, including the key stress sensor IRE1, which modulates the unfolded protein response (UPR).

Caption: Oxidative stress signaling.

References

Step-by-Step Guide to BCN-E-BCN Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the synthesis of BCN-E-BCN, a bifunctional linker utilized in bioconjugation and chemical biology. The protocols outlined below are compiled from established synthetic routes, offering a comprehensive, step-by-step approach from starting materials to the final product.

I. Overview of the Synthetic Pathway

The synthesis of this compound is a multi-step process that begins with the formation of the bicyclo[6.1.0]nonyne (BCN) core, followed by its functionalization and subsequent coupling with an ethylenediamine (B42938) linker. The overall synthetic workflow is depicted below.

Caption: Overall synthetic workflow for this compound.

II. Quantitative Data Summary

The following table summarizes the reported yields for the key steps in the synthesis of this compound and its precursors. Note that yields can vary depending on reaction scale and purification methods.

| Step | Product | Reported Yield (%) | Reference |

| Bromination of 1,5-Cyclooctadiene (B75094) | 5,6-Dibromocyclooct-1-ene | 85 | [1] |

| Copper-mediated Cyclopropanation | endo/exo-Ethyl 4,5-dibromobicyclo[6.1.0]nonane-9-carboxylate | 85 | [1] |

| Dehydrobromination & Elimination | endo/exo-Ethyl bicyclo[6.1.0]nona-3,5-diene-9-carboxylate | 75 | [1] |

| Reduction of endo-BCN Ester | endo-BCN-3,5-diene-9-methanol | 86 | [2] |

| Conversion to Activated Carbonate | endo-BCN-pNP-carbonate | Not specified | [3] |

| Coupling with Ethylenediamine | endo-BCN-E-BCN | Not specified | [3] |

III. Experimental Protocols

Protocol 1: Synthesis of endo-Bicyclo[6.1.0]non-4-yn-9-ylmethanol (endo-BCN-alcohol)

This protocol is adapted from the synthesis of similar BCN derivatives and provides a general procedure for obtaining the key endo-BCN-alcohol precursor.[1][2][4]

Step 1.1: Monobromination of 1,5-Cyclooctadiene

-

Dissolve 1,5-cyclooctadiene in chloroform (B151607) and cool the solution to -70°C.

-

Slowly add a solution of bromine in chloroform dropwise to the cooled solution.

-

After the addition is complete, allow the reaction to proceed for the specified time.

-

Quench the reaction with an aqueous solution of sodium thiosulfate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure to obtain 5,6-dibromocyclooct-1-ene.

Step 1.2: Copper-Mediated Cyclopropanation

-

To a refluxing solution of 5,6-dibromocyclooct-1-ene and anhydrous copper sulfate in n-hexane, add a solution of ethyl diazoacetate in n-hexane dropwise over 30 minutes.

-

Continue refluxing for an additional hour.

-

Filter the hot reaction mixture to remove the copper sulfate.

-

Remove the solvent under reduced pressure.

-

Recrystallize the residue from methanol (B129727) to obtain a mixture of endo and exo ethyl 4,5-dibromobicyclo[6.1.0]nonane-9-carboxylate. The isomers can be separated by column chromatography.

Step 1.3: Dehydrobromination and Elimination

-

Dissolve the mixture of dibromo esters in acetonitrile.

-

Add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and stir the reaction at room temperature.

-

After the reaction is complete (monitored by TLC), dilute with a suitable organic solvent and wash with water and brine.

-

Dry the organic layer and concentrate under reduced pressure.

-

Purify the residue by column chromatography to obtain the endo and exo isomers of ethyl bicyclo[6.1.0]nona-3,5-diene-9-carboxylate.

Step 1.4: Reduction to endo-BCN-alcohol

-

To a solution of endo-ethyl bicyclo[6.1.0]nona-3,5-diene-9-carboxylate in anhydrous diethyl ether at 0°C under an argon atmosphere, add a solution of lithium aluminum hydride (LiAlH₄) in THF dropwise.

-

Stir the mixture at 0°C for 15 minutes, then at room temperature for 30 minutes, and finally at 45°C for 1 hour.

-

Cool the reaction to 0°C and quench by the dropwise addition of water.

-

Add anhydrous sodium sulfate, filter the mixture through a pad of Celite®, and wash the pad with diethyl ether.

-

Concentrate the filtrate under vacuum to afford endo-bicyclo[6.1.0]non-4-en-9-ylmethanol, which can be further purified if necessary.

Step 1.5: Bromination and Elimination to form the Alkyne

-

Dissolve the endo-bicyclo[6.1.0]non-4-en-9-ylmethanol in chloroform at 0°C and add bromine dropwise.

-

Stir for 15 minutes and then quench with aqueous sodium thiosulfate.

-

Extract with chloroform, wash the combined organic layers, dry, and concentrate to yield the dibromo alcohol.

-

Dissolve the dibromo alcohol in anhydrous THF and add freshly sublimated potassium tert-butoxide in portions at 0°C.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench with saturated aqueous ammonium (B1175870) chloride, extract with an organic solvent, dry, and concentrate. Purify by flash chromatography to obtain endo-bicyclo[6.1.0]non-4-yn-9-ylmethanol (endo-BCN-alcohol).[4]

Caption: Synthesis of the endo-BCN-alcohol precursor.

Protocol 2: Synthesis of endo-BCN-E-BCN

This protocol describes the activation of the endo-BCN-alcohol and its subsequent coupling with ethylenediamine to yield the final this compound product.[3]

Step 2.1: Synthesis of Activated endo-BCN-p-nitrophenyl (pNP) Carbonate

-

Dissolve endo-BCN-alcohol (1 equivalent) in anhydrous dichloromethane.

-

Add pyridine (B92270) (1.2 equivalents) and cool the solution to 0°C.

-

Slowly add a solution of 4-nitrophenyl chloroformate (1.1 equivalents) in anhydrous dichloromethane.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Wash the reaction mixture with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to obtain the endo-BCN-pNP carbonate.

Step 2.2: Synthesis of endo-BCN-E-BCN

-

Dissolve the endo-BCN-pNP carbonate (2 equivalents) in anhydrous dichloromethane.

-

Add ethylenediamine (1 equivalent) to the solution.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Wash the reaction mixture with 1 M HCl and saturated aqueous sodium bicarbonate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield endo-BCN-E-BCN as a white solid.

References

Application Notes and Protocols for Detecting Protein Oxidation using BCN-E-BCN in Western Blotting

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reversible oxidation of cysteine residues to sulfenic acid is a critical post-translational modification involved in cellular signaling and redox regulation. Its transient nature, however, presents challenges for detection. BCN-E-BCN is a novel, cell-permeable bifunctional probe designed to overcome these challenges. It consists of two bicyclo[6.1.0]nonyne (BCN) moieties linked by an ethylenediamine-derived spacer. This structure allows for the selective labeling of sulfenylated proteins. One BCN group reacts with the sulfenic acid, while the other remains available for copper-free click chemistry with an azide-tagged reporter, such as biotin (B1667282), for subsequent detection by Western blotting.[1][2] This method offers a rapid and sensitive alternative to traditional probes like dimedone.[1]

Principle of the Method

The detection of protein sulfenylation using this compound is a two-step process. First, the this compound probe selectively reacts with the sulfenic acid on oxidized cysteine residues of a protein. This reaction is a rapid, pericyclic ene-type reaction forming a stable cyclooctenyl sulfoxide (B87167).[1] The second BCN group on the probe does not participate in this initial reaction.

Following the labeling of the oxidized protein with this compound, an azide-containing reporter molecule, such as azide-PEG3-biotin, is added. This triggers a copper-free, strain-promoted azide-alkyne cycloaddition (SPAAC) reaction with the remaining free BCN group on the probe. This "click chemistry" step results in the stable covalent attachment of the biotin reporter to the oxidized protein. The biotinylated proteins can then be detected via standard Western blotting procedures using streptavidin conjugated to a reporter enzyme like horseradish peroxidase (HRP).

Data Presentation

Quantitative analysis is crucial for comparing the extent of protein oxidation under different experimental conditions. While specific performance metrics for this compound are still emerging in the literature, researchers should aim to characterize the assay's performance in their specific application. The following table provides an example of the types of quantitative data that are valuable for such an assessment.

| Parameter | Illustrative Value | Description |

| Limit of Detection (LOD) | ~50 pg | The lowest amount of a specific oxidized protein that can be reliably detected above the background noise of the assay. This will be dependent on the specific protein and antibody affinity. |

| Dynamic Range | 2-3 orders of magnitude | The range of oxidized protein concentration over which the signal intensity is directly proportional to the amount of the target protein. |

| Signal-to-Noise Ratio | > 10 | A measure of the strength of the specific signal for the oxidized protein compared to the background signal. |

| This compound Optimal Concentration | 25 µM | The concentration of the this compound probe that provides the best balance between efficient labeling of sulfenylated proteins and minimal off-target effects.[1] |